Antranilato de ciclohexilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclohexyl anthranilate involves catalytic reactions and innovative approaches to bond formation. Notably, a nickel-catalyzed cycloaddition has been developed, allowing anthranilic acid derivatives to react with alkynes to afford substituted indoles, demonstrating a method potentially applicable to cyclohexyl anthranilate synthesis (Maizuru, Inami, Kurahashi, & Matsubara, 2011). Another approach involves the cyclization of anthraniloyl dipeptides under mild conditions, highlighting the influence of substituents and chirality on the reaction outcome (Pinnen, Di Muro, Zanotti, & Lucente, 2009).

Molecular Structure Analysis

The molecular structure of cyclohexyl anthranilate plays a critical role in its chemical behavior and applications. Research involving similar compounds has utilized advanced methods like crystallography and computational models to elucidate structural details, which are essential for understanding the properties and reactivity of cyclohexyl anthranilate.

Chemical Reactions and Properties

Cyclohexyl anthranilate undergoes various chemical reactions, highlighting its versatility. Lewis acid-catalyzed annulations and base-mediated cycloadditions are notable examples, showcasing the compound's ability to form complex structures under different conditions (Wang, Zhang, Wang, Xu, & Luo, 2017). These reactions provide insights into the chemical properties of cyclohexyl anthranilate, including its reactivity and potential for forming new bonds.

Aplicaciones Científicas De Investigación

Actividad catalítica

El antranilato de ciclohexilo se puede utilizar para sintetizar complejos metálicos que presentan propiedades catalíticas significativas. Por ejemplo, cuando se utiliza para crear complejos con metales de transición, estos compuestos pueden catalizar la reducción de 4-nitrofenol a 4-aminofenol, una reacción de considerable interés en la química ambiental debido a sus implicaciones en la desintoxicación de residuos industriales .

Propiedades antipatógenas

Los complejos metálicos derivados del this compound se han estudiado por sus actividades antipatógenas. Muestran resultados prometedores contra varios patógenos, incluidas bacterias clínicamente importantes como Staphylococcus aureus, Pseudomonas aeruginosa y Escherichia coli, así como hongos como Fusarium solani y Aspergillus niger .

Materiales fotoluminiscentes

El this compound puede quelatar con metales para formar complejos que sirven como materiales fotoluminiscentes. Estos materiales tienen aplicaciones potenciales en el desarrollo de nuevos tipos de dispositivos ópticos, sensores y tecnologías de imagen .

Inhibidores de la corrosión

La capacidad del this compound para formar complejos con metales también se extiende a su uso como inhibidor de la corrosión. Estos complejos pueden proteger las superficies metálicas de la corrosión, lo cual es particularmente valioso en entornos industriales donde las piezas metálicas están expuestas a ambientes hostiles .

Aplicaciones farmacéuticas

Debido a sus diversas actividades biológicas, el this compound y sus derivados se pueden utilizar en la investigación farmacéutica. Han mostrado potencial como agentes antiinflamatorios, antineoplásicos y antimaláricos. Además, pueden inhibir la α-glucosidasa, una enzima relevante en el manejo de la diabetes .

Evaluación de la seguridad de los aditivos alimentarios

El this compound ha sido evaluado por el Comité Mixto FAO/OMS de Expertos en Aditivos Alimentarios (JECFA) por su seguridad como aditivo alimentario. Esta evaluación es crucial para determinar la idoneidad del compuesto para el consumo y sus posibles efectos sobre la salud humana .

Mecanismo De Acción

Target of Action

Cyclohexyl anthranilate primarily targets the anthranilate synthase and anthranilate phosphoribosyltransferase enzymes . These enzymes play a crucial role in the biosynthesis of tryptophan, an essential amino acid .

Mode of Action

Cyclohexyl anthranilate interacts with its targets through a series of biochemical reactions. The compound is involved in the formation of various C–N bonds and medicinally active heterocyclic systems . It participates in amination reactions, including cross-coupling reactions, C–H aminations, and annulation reactions .

Biochemical Pathways

Cyclohexyl anthranilate affects the tryptophan biosynthetic pathway. Anthranilate synthase catalyzes the conversion of chorismate to anthranilate . Anthranilate is then converted to phosphoribosyl anthranilate by anthranilate phosphoribosyltransferase . This pathway operates in plants and microorganisms .

Pharmacokinetics

As a flavor ingredient, it is expected to have good bioavailability .

Result of Action

The result of cyclohexyl anthranilate’s action is the formation of N-heterocycles and various C–N bonds . These reactions demonstrate the synthetic potential of anthranils, providing a platform for C–N bond formation and heterocycle synthesis .

Análisis Bioquímico

Biochemical Properties

Cyclohexyl anthranilate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with anthranilate synthase, an enzyme involved in the biosynthesis of tryptophan. This interaction is crucial for the regulation of tryptophan levels in cells. Additionally, cyclohexyl anthranilate can chelate transition metals, forming complexes that exhibit catalytic and antipathogenic properties . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

Cyclohexyl anthranilate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of tryptophan in Escherichia coli by interacting with anthranilate synthase . This interaction can lead to changes in gene expression and metabolic flux, impacting cellular metabolism. Furthermore, cyclohexyl anthranilate’s ability to chelate metals can influence cell signaling pathways by modulating the availability of metal ions required for enzymatic activities .

Molecular Mechanism

The molecular mechanism of cyclohexyl anthranilate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cyclohexyl anthranilate binds to anthranilate synthase, inhibiting its activity and thereby regulating the biosynthesis of tryptophan . This inhibition can lead to changes in gene expression related to tryptophan metabolism. Additionally, the compound’s ability to chelate metals allows it to form complexes that can act as enzyme inhibitors or activators, further influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclohexyl anthranilate can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that cyclohexyl anthranilate can have sustained effects on cellular function, particularly in the regulation of tryptophan biosynthesis . These temporal effects are important for understanding the compound’s long-term impact on biochemical processes.

Dosage Effects in Animal Models

The effects of cyclohexyl anthranilate vary with different dosages in animal models. At low doses, the compound can effectively regulate tryptophan biosynthesis without causing adverse effects . At high doses, cyclohexyl anthranilate can exhibit toxic effects, including disruptions in cellular metabolism and enzyme activities . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical and industrial applications.

Metabolic Pathways

Cyclohexyl anthranilate is involved in metabolic pathways related to the biosynthesis of tryptophan. It interacts with anthranilate synthase, catalyzing the conversion of chorismate to anthranilate, a key intermediate in the tryptophan biosynthetic pathway . This interaction is essential for maintaining the balance of tryptophan levels in cells. Additionally, cyclohexyl anthranilate can influence other metabolic pathways by chelating metals and forming complexes that modulate enzyme activities .

Transport and Distribution

The transport and distribution of cyclohexyl anthranilate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be transported across cell membranes by specific transporters, facilitating its distribution within various cellular compartments . Additionally, cyclohexyl anthranilate can bind to proteins, affecting its localization and accumulation in tissues . These interactions are important for understanding the compound’s bioavailability and efficacy in biochemical processes.

Subcellular Localization

Cyclohexyl anthranilate’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with anthranilate synthase and other enzymes involved in tryptophan biosynthesis . Additionally, cyclohexyl anthranilate can be directed to specific cellular compartments through post-translational modifications, influencing its activity and function . Understanding the subcellular localization of cyclohexyl anthranilate is crucial for elucidating its role in cellular processes.

Propiedades

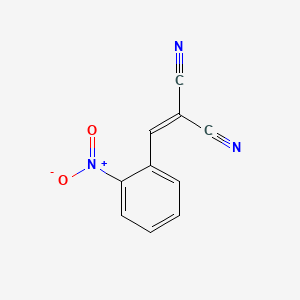

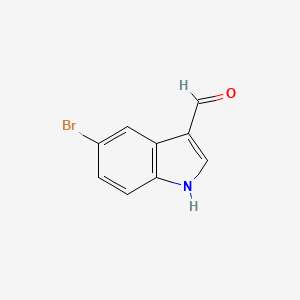

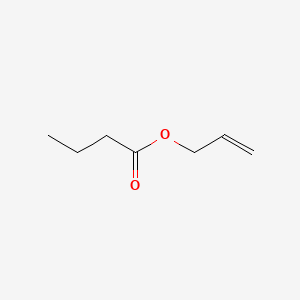

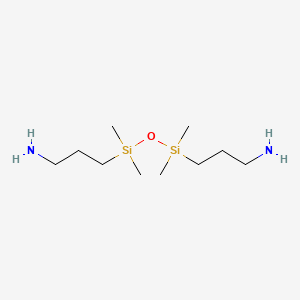

IUPAC Name |

cyclohexyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEZETDKFSMLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024884 | |

| Record name | Cyclohexyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexyl anthranilate is a viscous yellow liquid. (NTP, 1992), Pale yellow liquid; Faint, fruity, orangeblossom-like aroma | |

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1532/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Flash Point |

greater than 220 °F (NTP, 1992) | |

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Insoluble in water, Soluble (in ethanol) | |

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1532/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.117 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.015-1.021 | |

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1532/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

7779-16-0 | |

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-amino-, cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDE0728B6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)